molecular formula C20H21N5O2S B2687000 N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide CAS No. 1207022-47-6

N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2687000
CAS No.: 1207022-47-6
M. Wt: 395.48
InChI Key: QUYCIEUOPINSAL-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl group, a hexahydroquinazolinone moiety, a pyrazole ring, and a thiophene ring

Properties

IUPAC Name

N-[5-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c26-18(10-13-4-3-9-28-13)22-17-11-16(12-7-8-12)24-25(17)20-21-15-6-2-1-5-14(15)19(27)23-20/h3-4,9,11-12H,1-2,5-8,10H2,(H,22,26)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYCIEUOPINSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4CC4)NC(=O)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic synthesis. A general synthetic route might include:

    Formation of the Hexahydroquinazolinone Core: This can be achieved by the cyclization of an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Coupling of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, involving the cyclization of a 1,4-dicarbonyl compound with sulfur sources.

    Final Coupling: The final step involves coupling the synthesized intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the hexahydroquinazolinone moiety, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and quinazolinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of the pyrazole and quinazolinone moieties suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide could be investigated for its potential therapeutic effects. Compounds with similar structures have been explored for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide would depend on its specific biological target. Generally, compounds with pyrazole and quinazolinone structures can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The cyclopropyl and thiophene groups may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide: Lacks the hexahydroquinazolinone moiety.

    N-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-2-(thiophen-2-yl)acetamide: Lacks the pyrazole ring.

    N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide: Lacks the thiophene ring.

Uniqueness

The uniqueness of N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

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